Compound Description: This compound was synthesized and evaluated as a potential antifungal agent. [] It features a 1,3-benzodioxole group, a hydrazine carboxamide moiety, and an imidazole ring connected through a propylidene linker.
Compound Description: This compound was synthesized as a precursor for potential antifungal agents. [] It features a 1,3-benzodioxol group, an oxime functionality, and an imidazole ring connected through a propylidene linker.
Compound Description: The paper describing this compound highlights its crystal structure, particularly noting the dihedral angles formed between its benzimidazole ring system, imidazole ring, and benzene ring. []
Relevance: This compound shares the 1,3-benzodioxole and imidazole moieties with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] The presence of these specific structural elements suggests potential shared synthetic pathways or a common interest in exploring their combined biological effects.
Compound Description: This compound's crystal structure was investigated, providing details about its monoclinic space group and unit cell dimensions. []
Relevance: Like the target compound N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, this molecule incorporates both a 1,3-benzodioxole group and an imidazole ring. [] The shared presence of these groups suggests a possible common origin in terms of synthetic building blocks or a shared interest in studying their combined effects.
Compound Description: The structural characterization of this compound emphasizes the conformation of its pyrazoline ring and the dihedral angles formed with the benzene and thiazole rings. []
Relevance: This compound shares the 1,3-benzodioxole moiety with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] Although the core structures differ significantly, the shared presence of the 1,3-benzodioxole group suggests a potential commonality in terms of their chemical synthesis or a focused interest in exploring the biological activities of molecules containing this specific group.
Compound Description: This amide chalcone was synthesized using a two-step reaction involving a Claisen–Schmidt condensation. [] The structure was confirmed using FTIR, HRMS, 1H, and 13C-NMR.
Relevance: This compound, like N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, contains the 1,3-benzodioxole moiety. [] They also share a similar scaffold with an aromatic ring linked to a carboxamide group through a three-carbon chain containing a double bond. This structural similarity suggests potential commonalities in their synthetic pathways or a shared interest in investigating the biological activities associated with this particular structural motif.
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol.
Compound Description: These compounds represent new potent aromatase inhibitors, combining features from both second- and third-generation nonsteroid anti-aromatase agents. [] Their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding.
Relevance: These compounds share the 1,3-benzodioxol and imidazole moieties with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] The presence of these specific structural elements suggests potential shared synthetic pathways or a common interest in exploring their combined biological effects, particularly concerning their inhibitory potential against aromatase.
Compound Description: These novel compounds were synthesized and tested for their antifungal activity against six different plant pathogenic fungi. [] The synthesis involved a condensation reaction, cyclization reaction, and amidation reaction.
Relevance: While not sharing the 1,3-benzodioxole or indole moiety, this class of compounds, like N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, focuses on the development of novel antifungal agents. [] This shared research interest highlights the importance of exploring diverse chemical structures with potentially valuable antifungal properties.
Compound Description: BTA 9 displayed good anticonvulsant activity in mice without exhibiting neurotoxicity. [] It was designed based on structural requirements for pharmacophores and evaluated for its ability to bind to epilepsy molecular targets like glutamate, GABA (A) delta, GABA (A) alpha-1 receptors, and the Na/H exchanger.
Relevance: BTA 9 shares the 1,3-benzodioxole moiety with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide. [] This shared structural feature highlights the potential of the 1,3-benzodioxole group in designing biologically active molecules targeting diverse therapeutic areas, including epilepsy and potentially antifungal activity.
Compound Description: MSA14 was identified as a potent and selective inhibitor of cyclooxygenase-1 (COX-1). [] In vivo studies using human ovarian cancer xenograft models demonstrated its tumor-specific signaling properties.
Relevance: Although lacking the 1,3-benzodioxole moiety, MSA14 is relevant to N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of the indole scaffold in its structure. [] This common structural element indicates a shared interest in exploring the biological potential of indole-containing compounds, which may extend beyond their known applications in COX inhibition and potentially include antifungal activities.
Compound Description: TROX-1 is a state-dependent CaV2 channel inhibitor with potential therapeutic applications for chronic pain. [] It demonstrates potent inhibitory activity against CaV2.2 channels and exhibits a favorable therapeutic window compared to ziconotide.
Relevance: While not sharing the 1,3-benzodioxole moiety, TROX-1 is relevant to N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of the indole scaffold in its structure. [] This common structural element indicates a shared interest in exploring the biological potential of indole-containing compounds, which may extend beyond their known applications in CaV2 channel inhibition and potentially include antifungal activities.
Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). [] It improves the chloride channel function of CFTR.
Compound Description: This compound is an investigational corrector for cystic fibrosis, aiming to improve the cellular processing of the ∆F508-CFTR protein. []
Relevance: This compound exhibits a striking structural similarity to N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of both the 1,3-benzodioxole and indole moieties. [] This significant overlap in core structure suggests a possible shared synthetic route or a common interest in exploring the biological activities associated with these specific structural elements, particularly in the context of cystic fibrosis treatment.
Compound Description: LLY-2707 is a selective and potent glucocorticoid receptor antagonist (GRA) investigated for its potential in reducing atypical antipsychotic-associated weight gain and diabetes. []
Relevance: Although it lacks the 1,3-benzodioxole moiety, LLY-2707 shares a structural similarity with N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide due to the presence of the indole scaffold. [] This commonality indicates a shared interest in investigating the biological activities of indole-containing compounds.
Compound Description: SR 47436 is a potent and selective AT1 angiotensin II receptor antagonist, demonstrating strong inhibitory effects on AII binding and AII-induced contractions in various animal models. []
Relevance: While SR 47436 does not possess the 1,3-benzodioxole or indole moieties found in N-1,3-benzodioxol-5-yl-3-(1-butyl-1H-indol-3-yl)-2-cyanoacrylamide, it is noteworthy that both compounds are being investigated for their potential therapeutic applications. [] This shared research focus on discovering and characterizing novel bioactive molecules highlights the broader context within which both compounds are being studied.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.